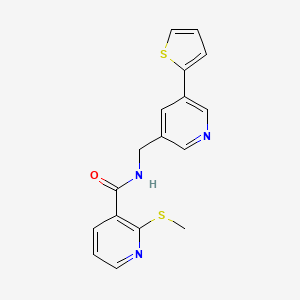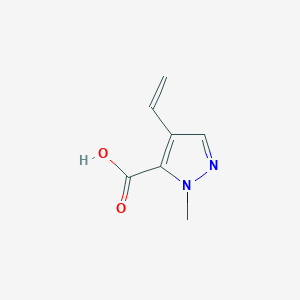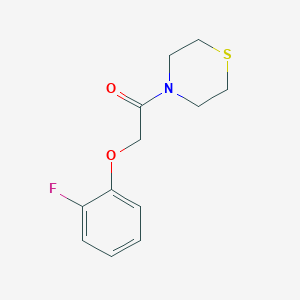
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone, also known as FPTK, is a synthetic compound used in scientific research. It is a potent inhibitor of protein tyrosine kinases, which are enzymes that play a critical role in cell signaling pathways. FPTK has been studied extensively for its potential therapeutic applications in cancer treatment and other diseases.
Mecanismo De Acción
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone is a potent inhibitor of protein tyrosine kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these enzymes, this compound disrupts the signaling pathways that are critical for the growth and proliferation of cancer cells. This compound has been shown to target specific tyrosine kinases, such as c-Src and Bcr-Abl, which are known to be involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that this compound reduces tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone is its specificity for protein tyrosine kinases. This makes it a valuable tool for studying the role of tyrosine kinases in cancer and other diseases. However, this compound also has some limitations. It is a synthetic compound, which means that it may not accurately reflect the activity of natural compounds in the body. Additionally, this compound may have off-target effects that could complicate its use in research.
Direcciones Futuras
There are many potential future directions for research on 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone. One area of interest is the development of more specific inhibitors of protein tyrosine kinases. Another area of interest is the combination of this compound with other drugs to enhance its therapeutic efficacy. Additionally, this compound could be studied for its potential use in the treatment of other diseases beyond cancer, such as Alzheimer's disease and diabetes.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases. It is a potent inhibitor of protein tyrosine kinases, which play a critical role in cell signaling pathways. This compound has been shown to have a number of biochemical and physiological effects, and it has both advantages and limitations for use in lab experiments. There are many potential future directions for research on this compound, which could lead to new insights into its therapeutic potential.
Métodos De Síntesis
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone can be synthesized through a multi-step process involving the reaction of 2-fluorophenol with thiomorpholine and ethyl chloroformate. The reaction yields a white crystalline solid, which can be purified through recrystallization. This synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2S/c13-10-3-1-2-4-11(10)16-9-12(15)14-5-7-17-8-6-14/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVWIXSIBGSBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
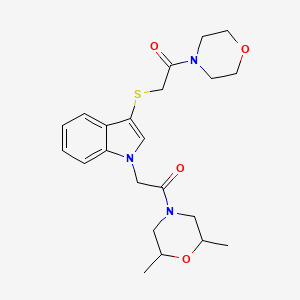
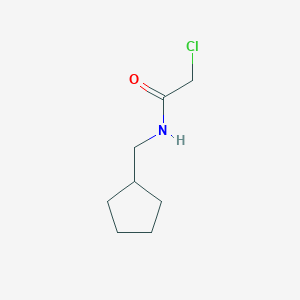
![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2677761.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2677765.png)
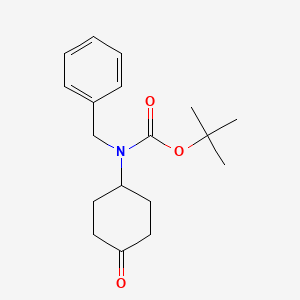
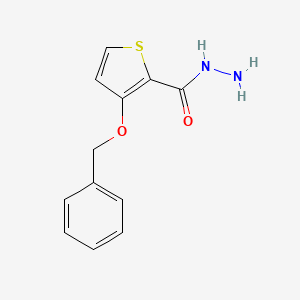
![Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677770.png)
![5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2677772.png)
![4-bromo-5-{[(N'-{[(4-methoxyphenyl)methylidene]amino}carbamimidoyl)sulfanyl]methyl}-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrobromide](/img/structure/B2677774.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677775.png)
![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B2677777.png)
